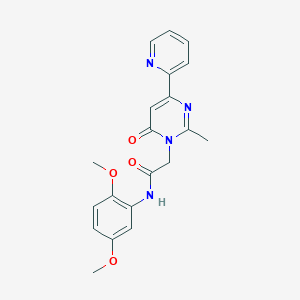

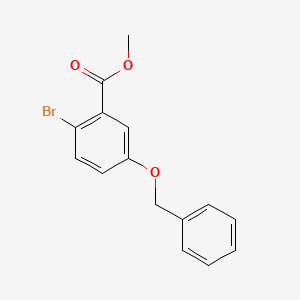

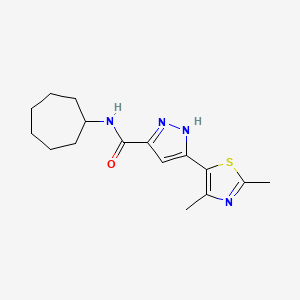

![molecular formula C16H10N2O2 B2428863 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile CAS No. 15996-74-4](/img/structure/B2428863.png)

4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile

Vue d'ensemble

Description

“4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile”, also known as DIMDI, is a compound with the molecular formula C16H10N2O2 . It belongs to the class of organic compounds known as phthalimides, which are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety . They are imide derivatives of phthalic anhydrides .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C16H10N2O2/c17-9-11-5-7-12(8-6-11)10-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,10H2 . This indicates the presence of a benzonitrile group attached to an isoindoline moiety.Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.27 . The exact physical properties such as melting point, boiling point, and solubility are not specified in the available resources.Applications De Recherche Scientifique

Synthesis and Intermediate Use

- 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile is utilized as an intermediate in the synthesis of various complex compounds. For instance, Ju Xiu-lia (2015) describes its use in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015).

Pharmaceutical Applications

- The compound has been identified in the synthesis of selective androgen receptor modulators, which show potential for various therapeutic applications including muscle anabolic activity, as indicated by Nique et al. (2012) (Nique et al., 2012).

- It's also involved in the development of HCV inhibitors with a novel mechanism of action, which could significantly impact antiviral therapy as found by Xin-bei Jiang et al. (2020) (Xin-bei Jiang et al., 2020).

Material Science and Chemistry Research

- Pradip K. Bera et al. (2021) discuss its role in the synthesis of new thiazole–pyridine anchored ligands with potential antitumor activity against U937 cancer cells (Pradip K. Bera et al., 2021).

- It is used in the synthesis of platinum group metal complexes, as investigated by Gloria Sairem et al. (2012), which has implications in catalysis and materials science (Gloria Sairem et al., 2012).

Propriétés

IUPAC Name |

4-[(1,3-dioxoisoindol-2-yl)methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c17-9-11-5-7-12(8-6-11)10-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKQBGKIYWXTMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

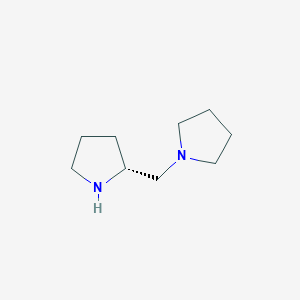

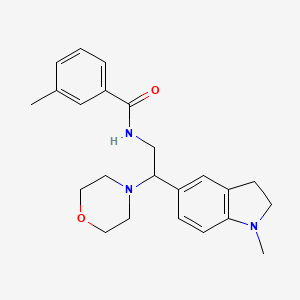

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2428780.png)

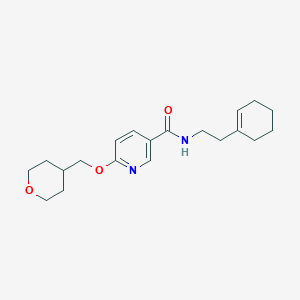

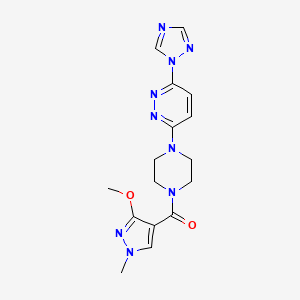

![1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B2428785.png)

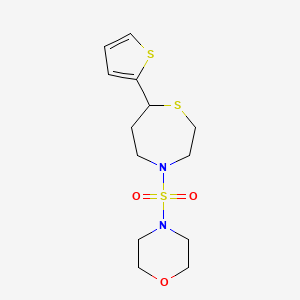

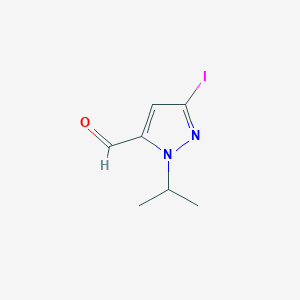

![3-Amino-7-oxa-1-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride](/img/structure/B2428787.png)

![N-(4-methylphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2428798.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2428800.png)